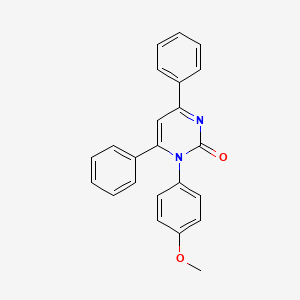![molecular formula C11H18O B14440850 1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene CAS No. 76337-19-4](/img/structure/B14440850.png)
1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene is an organic compound with a unique structure that includes a cyclohexene ring substituted with an ethenyloxy group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene typically involves the reaction of 3,3-dimethylcyclohexanone with ethenyloxy compounds under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, purification, and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyloxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, under conditions such as reflux or catalysis.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. Pathways involved may include metabolic processes where the compound is converted into active metabolites.
Vergleich Mit ähnlichen Verbindungen
- 1-[(Ethenyloxy)methyl]-3-methylcyclohex-1-ene
- 1-[(Ethenyloxy)methyl]-2,2-dimethylcyclohex-1-ene
- 1-[(Ethenyloxy)methyl]-4,4-dimethylcyclohex-1-ene
Comparison: 1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene is unique due to the specific positioning of the ethenyloxy and methyl groups on the cyclohexene ring. This structural arrangement can influence its chemical reactivity and physical properties, making it distinct from other similar compounds. The presence of two methyl groups at the 3,3-position may enhance its stability and reactivity compared to compounds with different substitution patterns.
Eigenschaften
CAS-Nummer |
76337-19-4 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
1-(ethenoxymethyl)-3,3-dimethylcyclohexene |
InChI |
InChI=1S/C11H18O/c1-4-12-9-10-6-5-7-11(2,3)8-10/h4,8H,1,5-7,9H2,2-3H3 |
InChI-Schlüssel |
ZGHDGONTMOWIMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(=C1)COC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



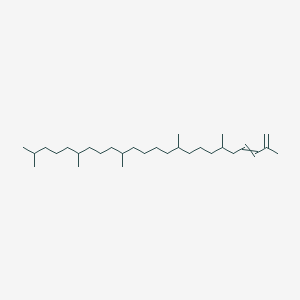
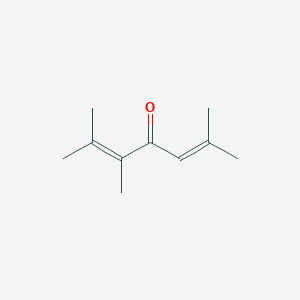
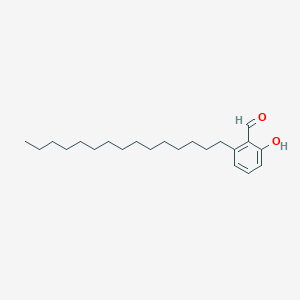
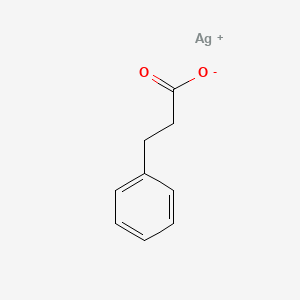
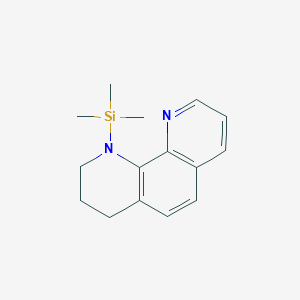
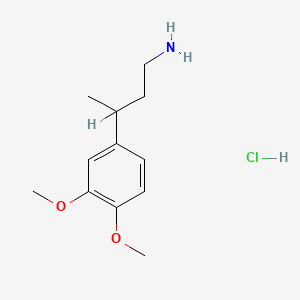
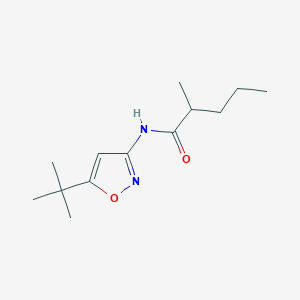
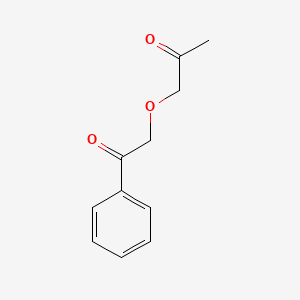
![1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14440822.png)
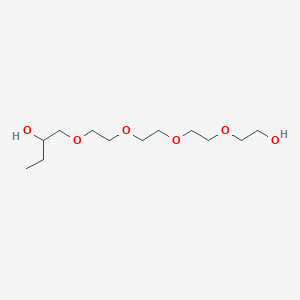
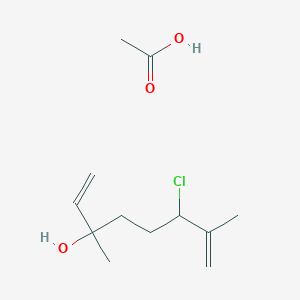
![N-([1,1'-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14440844.png)
